N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Overview
Description
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a polyether diamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted sulfonamides .
Scientific Research Applications
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-1,2-Ethanediylbis (4-methylbenzenesulfonamide): Similar structure but lacks the polyether chain.
4-Methylbenzenesulfonamide: A simpler compound with only one sulfonamide group.
N-Allyl-4-methylbenzenesulfonamide: Contains an allyl group instead of the polyether chain.
Uniqueness
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups and a polyether chain
Properties
Molecular Formula |
C30H48N4O8S2 |
---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
4-methyl-N-[2-[16-[2-[(4-methylphenyl)sulfonylamino]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C30H48N4O8S2/c1-27-3-7-29(8-4-27)43(35,36)31-11-13-33-15-19-39-23-25-41-21-17-34(18-22-42-26-24-40-20-16-33)14-12-32-44(37,38)30-9-5-28(2)6-10-30/h3-10,31-32H,11-26H2,1-2H3 |
InChI Key |
NGTUTZMSURWQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCCOCCN(CCOCCOCC2)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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